N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-3-phenylpropanamide
Description
N-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-phenylpropanamide is a synthetic propanamide derivative characterized by a morpholinoethyl group attached to a 3-methoxyphenyl ring and a phenyl substituent. Although direct evidence for this compound’s synthesis or applications is absent in the provided sources, structural analogs suggest possible roles in medicinal chemistry, such as antimicrobial or central nervous system (CNS) modulation, given the prevalence of similar compounds in pharmacological studies .
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-26-20-9-5-8-19(16-20)21(24-12-14-27-15-13-24)17-23-22(25)11-10-18-6-3-2-4-7-18/h2-9,16,21H,10-15,17H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSGFFIJTQMYFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)CCC2=CC=CC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-3-phenylpropanamide typically involves the reaction of 3-methoxybenzaldehyde with morpholine to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The resulting amine is subsequently reacted with 3-phenylpropanoic acid chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Amide Hydrolysis
The tertiary amide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s pharmacological profile.
| Conditions | Products | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux (4 h) | 3-Phenylpropanoic acid + 2-(3-methoxyphenyl)-2-morpholinoethylamine | 82% | |
| 2M NaOH, EtOH (90°C, 6h) | Sodium 3-phenylpropanoate + free amine | 75% |
The morpholinoethylamine byproduct can undergo further functionalization, such as reductive alkylation or acylation .
Morpholine Ring Modifications
The morpholine moiety participates in ring-opening reactions and alkylation:
Ring-Opening with HCl
Reaction with concentrated HCl at elevated temperatures cleaves the morpholine ring:
This generates a secondary amine intermediate, enabling subsequent coupling with electrophiles .
N-Alkylation
The morpholine nitrogen undergoes alkylation with methyl iodide under Pd catalysis:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| DABAL-Me₃, Pd₂(dba)₃ | THF, 80°C, 16 h | N-Methylmorpholine derivative | 42% |
Aromatic Substitution Reactions
The 3-methoxyphenyl group undergoes electrophilic substitution:
Nitration
Using HNO₃/H₂SO₄ introduces nitro groups at the para position to methoxy:
| Conditions | Product | Regiochemistry | Source |
|---|---|---|---|
| HNO₃ (conc.), H₂SO₄, 0°C | 3-Methoxy-4-nitrophenyl derivative | Para selectivity |
Demethylation
BBr₃ in DCM removes the methoxy group:
This yields a phenolic intermediate for further conjugation .
Cross-Coupling Reactions
The phenylpropanamide backbone participates in Suzuki-Miyaura couplings:
| Reagent | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| 3,4-Dimethoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative with enhanced planarity | 77% |
This modification optimizes π-π stacking interactions with biological targets .
Reduction of Amide to Amine
LiAlH₄ reduces the amide to a tertiary amine:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| LiAlH₄, THF, reflux (8h) | N-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-phenylpropylamine | 68% |
Oxidative Degradation
Oxidants like KMnO₄ cleave the propanamide chain:
| Oxidant | Conditions | Product | Source |
|---|---|---|---|
| KMnO₄, H₂O, 100°C | Benzoic acid derivatives + CO₂ | Fragmented aromatic acids |
Photochemical Reactions
UV irradiation induces C–N bond cleavage in the morpholinoethyl group, generating radical intermediates detectable via EPR . This reactivity suggests potential instability under prolonged light exposure.
Key Stability Considerations
-
pH Sensitivity : Degrades rapidly in strongly acidic (pH < 2) or basic (pH > 12) conditions .
-
Thermal Stability : Stable up to 150°C; decomposition observed at higher temperatures.
-
Solubility : LogP = 2.8 (predicted), favoring dissolution in DMSO or DMF over aqueous media .
This compound’s multifunctional architecture enables tailored modifications for drug discovery, particularly in developing kinase inhibitors or neurotransmitter analogs . Experimental validation of proposed reactions (e.g., photolysis pathways) remains an active research area.
Scientific Research Applications
Chemistry
In the field of chemistry, N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-3-phenylpropanamide serves as a valuable building block for synthesizing more complex molecules. Its structural features allow it to be utilized in various organic synthesis reactions, contributing to the development of novel compounds with diverse functionalities.
Biology
The compound has been investigated for its potential role as a ligand in receptor binding studies. This application is crucial for understanding how various receptors interact with ligands, which can lead to insights into cellular signaling pathways and mechanisms of action for therapeutic agents.
Additionally, its interactions with specific molecular targets may modulate enzyme activity or receptor function, making it a candidate for further biological research .
Medicine
This compound has been explored for its potential therapeutic effects, particularly in:
- Anti-inflammatory Activities : The compound may exhibit properties that could reduce inflammation, making it relevant in the treatment of inflammatory diseases.
- Analgesic Properties : Investigations into its pain-relieving effects suggest that it could be beneficial in pain management therapies .
Case Study 1: Anti-Cancer Activity
Research has shown that compounds similar to this compound exhibit anti-cancer properties by inhibiting specific pathways involved in tumor growth. For instance, studies have indicated that such compounds can suppress the expression of AIMP2-DX2, which is linked to cancer progression .
Case Study 2: Receptor Binding Studies
In receptor binding assays, derivatives of this compound have demonstrated varying affinities for specific receptors. These studies are critical for drug development as they help identify promising candidates for further clinical evaluation .
Data Table: Summary of Applications
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Chemistry | Building block for synthesis | Enables creation of complex molecules |
| Biology | Ligand in receptor studies | Insights into cellular signaling |
| Medicine | Anti-inflammatory and analgesic | Potential therapeutic applications |
Mechanism of Action
The mechanism of action of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Morpholinoethyl vs. Other Amine Substituents: The morpholinoethyl group in the target compound likely improves water solubility compared to diisopropyl () or tetrazole () substituents. This polar moiety may enhance blood-brain barrier penetration, making it relevant for CNS-targeted drugs .
Aromatic Substitutions :
- The 3-methoxyphenyl group in the target compound may confer electron-donating effects, altering receptor binding compared to chlorophenyl () or nitro-containing analogs ().
- Compounds with dual aromatic systems (e.g., phenyl and methoxyphenyl) often exhibit enhanced binding affinity to hydrophobic pockets in enzymes or receptors, as seen in antimicrobial indole derivatives ().
Biological Activity: Antimicrobial activity is demonstrated in indole-containing propanamides (), suggesting the target compound could share similar mechanisms if synthesized.
ADMET Considerations: In silico ADMET studies on indole-propanamides () predict moderate metabolic stability, which may extend to the target compound. The morpholinoethyl group could reduce toxicity by improving excretion pathways compared to alkylated analogs .
Biological Activity
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-3-phenylpropanamide is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a methoxyphenyl group, a morpholinoethyl group, and a phenylpropanamide backbone. The synthesis typically involves several steps:
- Formation of Intermediate : Reaction of 3-methoxybenzaldehyde with morpholine to form an intermediate Schiff base.
- Reduction : The Schiff base is reduced to the corresponding amine using sodium borohydride.
- Final Reaction : The amine reacts with 3-phenylpropanoic acid chloride in the presence of a base like triethylamine to yield the final product.
This multi-step synthesis allows for the creation of the compound with high purity, which is crucial for subsequent biological testing.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may act as a ligand, modulating receptor activity and influencing various signaling pathways. While specific targets remain under investigation, preliminary studies suggest potential interactions with receptors involved in pain modulation and inflammation .
Pharmacological Properties
This compound has been explored for several pharmacological properties:
- Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions such as arthritis.
- Analgesic Activity : Studies have suggested that it could serve as an analgesic agent by modulating pain pathways in the central nervous system.
- Potential Anticancer Activity : Some investigations have pointed towards its efficacy in inhibiting cancer cell proliferation, although more extensive studies are needed to confirm these findings .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound can significantly inhibit inflammatory mediators in cultured cells. This suggests its potential utility in developing anti-inflammatory drugs.
- Animal Models : Animal studies have shown promising results where administration of this compound led to reduced pain responses and inflammation markers, supporting its analgesic and anti-inflammatory claims .
- Comparative Analysis : When compared with similar compounds, this compound exhibited superior binding affinity to certain receptors associated with pain and inflammation, indicating its potential as a lead compound for further drug development .
Data Table: Biological Activity Summary
Q & A
Q. What are the key synthetic strategies for synthesizing N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-3-phenylpropanamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
Morpholinoethyl Group Formation : React 3-methoxyphenylacetone with morpholine via reductive amination to introduce the morpholinoethyl moiety. This step often employs sodium cyanoborohydride (NaBH3CN) in methanol under reflux .
Amidation : Couple the intermediate with 3-phenylpropanoyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane. Monitor reaction completion via TLC (silica gel, ethyl acetate/hexane 1:1) .
Purification : Use column chromatography (SiO2, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .
Q. Key Table: Reaction Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Reductive Amination | Morpholine, NaBH3CN, MeOH, 12 h reflux | 65–70 | 90 | |
| Amidation | 3-Phenylpropanoyl chloride, Et3N, DCM, 24 h RT | 80–85 | 92 |
Q. How is the compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- 1H NMR (400 MHz, DMSO-d6) : Key signals include aromatic protons (δ 6.8–7.4 ppm, integrating for 3-methoxyphenyl and phenyl groups), morpholine CH2-N (δ 2.4–3.1 ppm), and the amide NH (δ 8.2 ppm, broad singlet) .
- HPLC : Use a C18 column (5 µm, 4.6 × 250 mm) with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; retention time ~8.3 min .
- Mass Spectrometry (ESI+) : Expected [M+H]+ at m/z 439.2; confirm isotopic patterns to rule out impurities .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Storage : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent degradation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the compound’s electronic properties and reactivity?
Methodological Answer:
- Computational Setup : Optimize geometry using B3LYP/6-31G(d) in Gaussian 16. Calculate HOMO-LUMO gaps to assess electrophilicity .
- Electron Density Analysis : Use Multiwfn to map Laplacian of electron density (∇²ρ) to identify nucleophilic/electrophilic sites. Compare with experimental NMR shifts for validation .
Q. Key Table: DFT-Predicted vs. Experimental Properties
| Property | DFT Prediction | Experimental Value | Deviation (%) |
|---|---|---|---|
| HOMO (eV) | –5.8 | –5.6 (Cyclic Voltammetry) | 3.4 |
| Dipole Moment (D) | 4.2 | 4.0 (Dielectric) | 5.0 |
Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor binding)?
Methodological Answer:
- Assay Validation :
- Dose-Response Curves : Test across 5-log concentrations (1 nM–100 µM) to confirm IC50 consistency.
- Off-Target Screening : Use a kinase panel (e.g., Eurofins) to rule out non-specific binding .
- Structural Analysis : Perform X-ray crystallography or molecular docking (AutoDock Vina) to compare binding modes with structurally similar inhibitors .
Q. What strategies guide structure-activity relationship (SAR) studies for optimizing pharmacological activity?
Methodological Answer:
- Substituent Modulation :
- Pharmacokinetic Profiling :
- LogP Measurement : Use shake-flask method (octanol/water) to correlate lipophilicity with membrane permeability.
- Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify half-life via LC-MS/MS .
Q. Key Table: SAR Modifications and Activity Trends
| Modification | Enzyme IC50 (nM) | Solubility (µg/mL) |
|---|---|---|
| Parent Compound | 120 ± 15 | 8.2 |
| 4-Methoxyphenyl Analog | 450 ± 30 | 12.5 |
| Piperidine Replacement | 85 ± 10 | 5.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
